Cas no 49616-71-9 (Quinoline,2,4,6,8-tetramethyl-)

49616-71-9 structure
Productnaam:Quinoline,2,4,6,8-tetramethyl-
Quinoline,2,4,6,8-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinoline,2,4,6,8-tetramethyl-
- 2,4,6,8-TETRAMETHYLQUINOLINE
- 2,4,6,8-Tetramethyl-chinolin
- 2,4,6,8-tetramethyl-quinoline
- Quinoline,2,4,6,8-tetramethyl
- SCHEMBL11810566
- DIALLYLOXYDIACETATE
- DTXSID50615941
- FT-0609828
- AKOS003234846
- SB68250
- 49616-71-9
-
- Inchi: InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3
- InChI-sleutel: KQVOXLMITIYKFB-UHFFFAOYSA-N
- LACHT: CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C
Berekende eigenschappen
- Exacte massa: 185.12000
- Monoisotopische massa: 185.120449483g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 0
- Complexiteit: 201
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12.9Ų
- XLogP3: 3.7
Experimentele eigenschappen
- PSA: 12.89000
- LogboekP: 3.46840
Quinoline,2,4,6,8-tetramethyl- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240019-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$795 | 2021-08-04 | |
Chemenu | CM240019-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$656 | 2022-09-01 | |
Alichem | A189003997-1g |
2,4,6,8-Tetramethylquinoline |
49616-71-9 | 97% | 1g |
$738.72 | 2023-09-01 |
Quinoline,2,4,6,8-tetramethyl- Gerelateerde literatuur
-
2. Addition reactions of heterocyclic compounds. Part LII. Further adducts from substituted 2-methylquinolines and dimethyl acetylenedicarboxylateR. Morrin Acheson,Donald F. Nisbet J. Chem. Soc. Perkin Trans. 1 1973 1338
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